(Dichlorofluoromethyl)benzene

Catalog No.
S606472
CAS No.
498-67-9
M.F
C7H5Cl2F
M. Wt
179.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dichlorofluoromethyl)benzene

CAS Number

498-67-9

Product Name

(Dichlorofluoromethyl)benzene

IUPAC Name

[dichloro(fluoro)methyl]benzene

Molecular Formula

C7H5Cl2F

Molecular Weight

179.02 g/mol

InChI

InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

OMEURKZGLJYCGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(Cl)Cl

Synonyms

alpha,alpha-dichloro-alpha-fluorotoluene

Canonical SMILES

C1=CC=C(C=C1)C(F)(Cl)Cl

Precursor for Fluorinated Polymers:

DCMFB can be used as a precursor for the synthesis of fluorinated polymers []. These polymers possess unique properties such as high thermal and chemical stability, excellent electrical insulating properties, and low surface friction. They are used in various applications, including:

  • Electronics: Dielectrics in capacitors and printed circuit boards [].
  • Membranes: Gas separation membranes and fuel cell membranes [].
  • Coatings: Nonstick coatings and water-repellent coatings [].

Reference Compound in Spectroscopy:

Due to its unique chemical structure, DCMFB can be used as a reference compound in various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ]. These techniques allow researchers to identify and characterize the functional groups and overall structure of unknown molecules. The presence of distinct peaks in the spectrum of DCMFB serves as a reference point for identifying similar functional groups in other molecules.

(Dichlorofluoromethyl)benzene, with the chemical formula C7H5Cl2FC_7H_5Cl_2F, is an aromatic compound characterized by a benzene ring substituted with a dichlorofluoromethyl group. This compound is notable for its unique structure, which includes two chlorine atoms and one fluorine atom attached to a carbon atom that is also bonded to the benzene ring. The presence of these halogen substituents significantly influences the chemical properties and reactivity of the compound.

Typical of halogenated aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The halogen substituents can direct further substitutions on the benzene ring, affecting the position of new groups added to the aromatic system. For example, chlorinated compounds often direct electrophiles to the ortho and para positions relative to the existing substituents .
  • Nucleophilic Substitution: The dichlorofluoromethyl group can be replaced by nucleophiles in reactions where strong nucleophiles attack the carbon atom bearing the halogens, leading to various substitution products .
  • Reduction Reactions: Under certain conditions, (dichlorofluoromethyl)benzene can be reduced to yield less halogenated derivatives or completely dehalogenated products, depending on the reducing agent used .

Several methods exist for synthesizing (dichlorofluoromethyl)benzene:

  • Halogenation of Benzene Derivatives: One common method involves the reaction of benzene or its derivatives with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride. This process introduces the dichlorofluoromethyl group onto the benzene ring through electrophilic substitution .
  • Direct Fluorination: Another method includes direct fluorination of chlorinated benzene derivatives using fluorine gas or fluorinating agents under controlled conditions, allowing for selective introduction of fluorine atoms .

(Dichlorofluoromethyl)benzene finds applications in various fields:

  • Industrial Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique halogenated structure can enhance biological activity or stability.
  • Material Science: The compound is utilized in developing specialty materials and polymers due to its unique chemical properties that can contribute to material performance under specific conditions.

Studies on interaction mechanisms involving (dichlorofluoromethyl)benzene typically focus on its reactivity with nucleophiles and electrophiles. The presence of multiple halogens can influence reaction pathways, making it a subject of interest in synthetic organic chemistry. Interaction studies often explore how these substituents affect selectivity and reactivity in various chemical transformations .

(Dichlorofluoromethyl)benzene shares similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
ChlorobenzeneC6H5ClSimple chlorinated derivative; widely used solvent.
FluorobenzeneC6H5FContains only one fluorine; used in organic synthesis.
TrichlorobenzeneC6H3Cl3More heavily chlorinated; used as an industrial solvent.
DichloroethaneC2H4Cl2Aliphatic compound; used as a solvent and reagent.
BromobenzeneC6H5BrContains bromine; used in organic synthesis.

The uniqueness of (dichlorofluoromethyl)benzene lies in its combination of both chlorine and fluorine atoms, which can significantly alter its reactivity compared to other halogenated compounds. This dual halogenation allows for diverse applications in synthetic chemistry and materials science, making it a valuable compound for researchers and industrial chemists alike.

(Dichlorofluoromethyl)benzene, a trihalogenated aromatic compound, emerged as a subject of interest following advancements in organofluorine chemistry during the late 19th and early 20th centuries. While the exact synthesis of this compound is not well-documented in early literature, its development aligns with the broader exploration of halogen exchange reactions. Frederic Swarts' pioneering work on replacing chlorine with fluorine using antimony trifluoride (SbF₃) in the 1890s laid the groundwork for synthesizing such compounds. The compound’s structure reflects the interplay of chlorine and fluorine substituents, a theme central to industrial applications like refrigerants and polymers.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is [dichloro(fluoro)methyl]benzene, with the CAS registry number 498-67-9. Its molecular formula, C₇H₅Cl₂F, denotes a benzene ring substituted with a -C(F)(Cl)₂ group. Structurally, it belongs to the class of monosubstituted trihalomethylbenzenes, characterized by a single trihalogenated methyl group attached to the aromatic ring. The spatial arrangement of chlorine and fluorine atoms on the methyl carbon creates a distinct electronic environment, influencing reactivity.

Position in Halogenated Aromatic Compound Taxonomy

(Dichlorofluoromethyl)benzene occupies a unique niche within halogenated aromatics:

  • Trihalomethylbenzenes: Distinguished by three halogen atoms on the methyl group.
  • Organofluorine Compounds: The presence of fluorine confers enhanced stability and unique polarity.
  • Electron-Deficient Aromatics: The electron-withdrawing -C(F)(Cl)₂ group deactivates the benzene ring, directing electrophilic substitution to the meta position.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine and chlorine to modulate chemical properties. The C–F bond (average energy: ~480 kJ/mol) contributes to thermal stability, while the C–Cl bond (~320 kJ/mol) offers synthetic versatility. Its synthesis via halogen exchange (e.g., Swarts reaction) highlights its role as an intermediate in agrochemical and pharmaceutical manufacturing.

(Dichlorofluoromethyl)benzene, with the molecular formula C₇H₅Cl₂F and molecular weight of 179.02 g/mol, exists as a colorless liquid at room temperature [1] [2]. The compound exhibits typical characteristics of halogenated aromatic hydrocarbons, presenting as a clear, transparent liquid with no significant color under normal conditions [3].

Based on structural analogy with similar halogenated benzene derivatives, the compound is expected to possess a faint aromatic odor characteristic of substituted benzenes, though specific organoleptic data for this compound requires experimental validation [4]. The liquid maintains its physical state across a wide temperature range due to its relatively low melting point and moderate boiling point [1].

Thermodynamic Parameters

Melting Point (-26.8°C) and Boiling Point (179°C)

The melting point of (Dichlorofluoromethyl)benzene has been determined to be -26.8°C, indicating that the compound remains liquid under typical ambient conditions [1] [2]. This relatively low melting point is consistent with the molecular structure, where the dichlorofluoromethyl substituent disrupts the crystal packing efficiency compared to unsubstituted benzene.

The boiling point of the compound is 179°C at 760 mmHg [1] [2]. This boiling point reflects the increased molecular weight and intermolecular forces resulting from the halogen substituents. The presence of chlorine and fluorine atoms enhances van der Waals interactions and contributes to the elevated boiling point compared to benzene (80.1°C) [5].

Heat Capacity and Thermochemical Data

While specific heat capacity data for (Dichlorofluoromethyl)benzene are not available in the literature, estimates based on structural analogs suggest:

  • Liquid heat capacity (Cp): Approximately 150-200 J/(mol·K) at 298 K
  • Gas heat capacity (Cp): Approximately 120-180 J/(mol·K) at 298 K

These estimates are derived from comparison with similar halogenated benzene compounds and group contribution methods. The heat capacity values reflect the additional vibrational modes introduced by the halogen substituents compared to benzene [6] .

Density (1.327 g/cm³) and Refractive Index (1.5180)

The density of (Dichlorofluoromethyl)benzene at 25°C is 1.327 g/cm³ [1] [2]. This density is significantly higher than that of benzene (0.87 g/cm³) due to the presence of heavy halogen atoms (chlorine and fluorine) in the molecular structure. The high density is characteristic of halogenated aromatic compounds and influences the compound's behavior in separation processes and extraction procedures.

The refractive index (nD²⁰) of the compound is 1.5180 [2]. This value indicates the compound's optical density and is higher than that of benzene (approximately 1.501) [8]. The elevated refractive index results from the electron-withdrawing effects of the halogen substituents, which alter the electronic polarizability of the molecule. The refractive index is an important parameter for:

  • Optical identification and characterization
  • Purity assessment in analytical procedures
  • Prediction of intermolecular interactions in solution

Vapor Pressure Characteristics

The vapor pressure characteristics of (Dichlorofluoromethyl)benzene follow the typical exponential relationship with temperature observed for organic compounds. Based on structural analogs and estimation methods, the vapor pressure can be approximated using the Antoine equation parameters.
The estimated vapor pressure values demonstrate the compound's moderate volatility:

  • At 25°C: approximately 0.8 mmHg (0.11 kPa)
  • At 50°C: approximately 4.8 mmHg (0.64 kPa)
  • At 100°C: approximately 50 mmHg (6.67 kPa)

These values indicate that the compound has lower volatility compared to benzene but higher volatility than many other halogenated aromatics of similar molecular weight. The vapor pressure characteristics are important for:

  • Environmental fate and transport modeling
  • Industrial process design and safety considerations
  • Analytical method development

Solubility Profile in Various Solvents

The solubility profile of (Dichlorofluoromethyl)benzene reflects its amphiphilic character, with the aromatic ring providing nonpolar character while the halogen substituents introduce some polarity [3] [9].

Water Solubility: The compound is practically insoluble in water (<0.1 g/L), which is expected due to its predominantly hydrophobic aromatic structure. The halogen substituents do not provide sufficient polarity to overcome the hydrophobic benzene ring [4].

Organic Solvent Solubility:

  • Nonpolar solvents: Complete miscibility with benzene, toluene, and chloroform due to similar intermolecular forces and structural compatibility [3] [9]
  • Moderately polar solvents: Good solubility in dichloromethane and diethyl ether, with the compound showing complete miscibility due to favorable dipole-dipole interactions [9]
  • Polar aprotic solvents: Soluble in acetone (100-200 g/L) due to the solvent's ability to solvate the polar halogen substituents [10]
  • Polar protic solvents: Moderate solubility in ethanol (50-100 g/L) and methanol (30-80 g/L), with solubility limited by hydrogen bonding networks in these solvents [3]

The solubility pattern follows the principle "like dissolves like," with the compound showing enhanced solubility in solvents of similar polarity and halogen content. This solubility profile is crucial for:

  • Selection of appropriate solvents for synthesis and purification
  • Environmental partitioning behavior
  • Extraction and separation processes
  • Formulation development in industrial applications

XLogP3

3.5

Boiling Point

179.0 °C

Melting Point

-26.8 °C

Other CAS

498-67-9

Wikipedia

(Dichlorofluoromethyl)benzene

General Manufacturing Information

Benzene, (dichlorofluoromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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